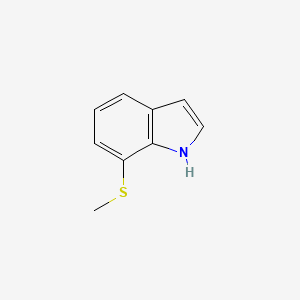

Methyl 2-amino-4-((tert-butoxycarbonyl)amino)benzoate

概要

説明

Methyl 2-amino-4-((tert-butoxycarbonyl)amino)benzoate is a useful research chemical . It is a newly functionalized heterocyclic amino acid . It is used in a variety of research applications .

Synthesis Analysis

The synthesis of Methyl 2-amino-4-((tert-butoxycarbonyl)amino)benzoate was achieved via [3+2] cycloaddition . The synthesis strategy is based on the substitution of the O-tosyl group present in the oxazoline ring with 1H-1,2,4-triazole .Molecular Structure Analysis

The structure of Methyl 2-amino-4-((tert-butoxycarbonyl)amino)benzoate was confirmed by detailed 1H, 13C, 15N, and 77Se NMR spectroscopic experiments, HRMS and elemental analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Methyl 2-amino-4-((tert-butoxycarbonyl)amino)benzoate include [3+2] cycloaddition and the substitution of the O-tosyl group present in the oxazoline ring with 1H-1,2,4-triazole .Physical And Chemical Properties Analysis

The chemical formula of Methyl 2-amino-4-((tert-butoxycarbonyl)amino)benzoate is C13H18N2O4 and its molecular weight is 266.29 g/mol .科学的研究の応用

Pharmaceutical Research and Development

Methyl 2-amino-4-((tert-butoxycarbonyl)amino)benzoate: is utilized in the pharmaceutical industry for the synthesis of complex molecules. It serves as a building block in the creation of diverse medicinal compounds due to its protected amino group, which allows for selective reactions in multi-step syntheses . This compound is particularly valuable in the development of new therapeutic agents, where precision and specificity in chemical reactions are crucial.

Peptide Synthesis

In peptide chemistry, the tert-butoxycarbonyl (Boc) group is a common protecting group for amino acids. Methyl 2-amino-4-((tert-butoxycarbonyl)amino)benzoate can be used in the synthesis of peptides, where the Boc group protects the amino functionality during the coupling of peptide chains. This is essential for the production of peptides with precise sequences, which can have applications ranging from research tools to potential drug candidates .

Material Science

This compound finds applications in material science, particularly in the synthesis of polymers and resins. The presence of both amino and carboxylate groups allows it to act as a crosslinker, which can enhance the mechanical properties of polymeric materials. Such materials may be used in the creation of biocompatible implants or as part of novel drug delivery systems .

Bioconjugation Techniques

Bioconjugation involves the chemical linking of two biomolecules for analytical or therapeutic purposesMethyl 2-amino-4-((tert-butoxycarbonyl)amino)benzoate can be employed in bioconjugation strategies to attach drugs, fluorescent tags, or other molecules to specific proteins or antibodies, thereby enabling targeted delivery or visualization in biological systems .

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds is a significant area of research in medicinal chemistry. Methyl 2-amino-4-((tert-butoxycarbonyl)amino)benzoate can be used as a precursor for the construction of various heterocycles, which are core structures in many pharmaceuticals and agrochemicals. Its reactivity allows for the introduction of diverse functional groups, leading to compounds with potential bioactivity .

Analytical Chemistry

In analytical chemistry, Methyl 2-amino-4-((tert-butoxycarbonyl)amino)benzoate can be used as a standard or reference compound in chromatographic or spectroscopic methods. Its well-defined structure and properties make it suitable for calibrating instruments or validating analytical techniques, ensuring accuracy and reliability in measurements .

Nanotechnology

The field of nanotechnology benefits from the use of Methyl 2-amino-4-((tert-butoxycarbonyl)amino)benzoate in the synthesis of nanoparticles. The compound can act as a stabilizer or surface modifier, influencing the size, distribution, and functionality of nanoparticles. These nanoparticles have diverse applications, including in diagnostics, imaging, and as carriers for drug delivery .

Environmental Science

Lastly, in environmental science, this compound’s derivatives may be explored for their ability to bind to pollutants or heavy metals, aiding in the development of novel filtration or remediation techniques. The functional groups present in Methyl 2-amino-4-((tert-butoxycarbonyl)amino)benzoate can interact with various environmental contaminants, potentially leading to new methods for cleaning up hazardous waste .

作用機序

Mode of Action

The compound is a functionalized heterocyclic amino acid obtained via [3+2] cycloaddition . More research is required to elucidate how this compound interacts with its targets and the resulting changes that occur.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how Methyl 2-amino-4-((tert-butoxycarbonyl)amino)benzoate interacts with its targets and performs its function . .

Safety and Hazards

特性

IUPAC Name |

methyl 2-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(17)15-8-5-6-9(10(14)7-8)11(16)18-4/h5-7H,14H2,1-4H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPLGMFQZRATGQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70610372 | |

| Record name | Methyl 2-amino-4-[(tert-butoxycarbonyl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-amino-4-((tert-butoxycarbonyl)amino)benzoate | |

CAS RN |

849792-91-2 | |

| Record name | Methyl 2-amino-4-[(tert-butoxycarbonyl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate](/img/structure/B1603450.png)

![2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1603451.png)